OncoFAP

Description

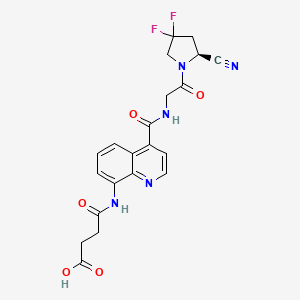

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H19F2N5O5 |

|---|---|

Molecular Weight |

459.4 g/mol |

IUPAC Name |

4-[[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-8-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C21H19F2N5O5/c22-21(23)8-12(9-24)28(11-21)17(30)10-26-20(33)14-6-7-25-19-13(14)2-1-3-15(19)27-16(29)4-5-18(31)32/h1-3,6-7,12H,4-5,8,10-11H2,(H,26,33)(H,27,29)(H,31,32)/t12-/m0/s1 |

InChI Key |

PNRJDKPIARNTNM-LBPRGKRZSA-N |

Isomeric SMILES |

C1[C@H](N(CC1(F)F)C(=O)CNC(=O)C2=C3C=CC=C(C3=NC=C2)NC(=O)CCC(=O)O)C#N |

Canonical SMILES |

C1C(N(CC1(F)F)C(=O)CNC(=O)C2=C3C=CC=C(C3=NC=C2)NC(=O)CCC(=O)O)C#N |

Origin of Product |

United States |

Foundational & Exploratory

OncoFAP: A Technical Guide to its Mechanism of Action in the Tumor Stroma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OncoFAP is a high-affinity small molecule ligand targeting Fibroblast Activation Protein (FAP), a transmembrane serine protease predominantly expressed on cancer-associated fibroblasts (CAFs) within the tumor stroma of a majority of epithelial cancers.[1][2][3] Its selective expression in the tumor microenvironment, coupled with low to negligible presence in normal adult tissues, positions FAP as a compelling target for cancer diagnostics and therapeutics.[1][3] This technical guide delineates the core mechanism of action of this compound, focusing on its interaction with the tumor stroma. It provides an in-depth overview of the underlying signaling pathways, quantitative data from preclinical studies, and detailed experimental protocols to facilitate further research and development in this promising area of oncology.

Introduction to this compound and Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein is a type II integral membrane glycoprotein with both dipeptidyl peptidase and endopeptidase activity. It is a key player in the tumor microenvironment, contributing to extracellular matrix (ECM) remodeling, tumor growth, invasion, and immunosuppression. CAFs, the primary expressors of FAP, are a heterogeneous population of activated fibroblasts that constitute a significant component of the tumor stroma.

This compound is distinguished by its sub-nanomolar binding affinity for both human and murine FAP, making it a versatile tool for preclinical and clinical development. This high affinity allows for the targeted delivery of various payloads, including radionuclides for imaging and therapy, and potent cytotoxic agents directly to the tumor site, thereby minimizing systemic toxicity.

Mechanism of Action of this compound in the Tumor Stroma

The primary mechanism of action of this compound revolves around its high-affinity binding to FAP on the surface of CAFs. This interaction can be leveraged in several ways:

-

Targeted Delivery of Radionuclides (Theranostics): this compound can be chelated with diagnostic (e.g., Gallium-68) or therapeutic (e.g., Lutetium-177) radionuclides. Upon systemic administration, the this compound-radionuclide conjugate selectively accumulates in FAP-expressing tumors, allowing for targeted imaging (PET/CT) or radiotherapy. The localized radiation dose induces DNA damage and cell death in CAFs and surrounding tumor cells.

-

Targeted Delivery of Cytotoxic Drugs: this compound can be linked to potent cytotoxic agents, such as monomethyl auristatin E (MMAE), via a FAP-cleavable linker. The conjugate remains inactive in circulation. Once it reaches the tumor microenvironment, the enzymatic activity of FAP cleaves the linker, releasing the active cytotoxic drug directly within the tumor stroma. This localized drug release leads to the killing of CAFs and nearby cancer cells.

-

Modulation of the Tumor Microenvironment: By targeting and eliminating FAP-positive CAFs, this compound-based therapies can alter the tumor stroma. This includes disrupting the supportive ECM, reducing the secretion of pro-tumoral growth factors and cytokines, and potentially reversing the immunosuppressive environment.

Signaling Pathways Associated with FAP

While the direct downstream signaling cascade initiated by this compound binding is an active area of investigation, the known signaling pathways modulated by FAP provide a framework for understanding its potential effects. FAP expression and activity have been linked to several key signaling pathways that promote tumor progression:

-

PI3K/Akt Pathway: FAP has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and growth.

-

STAT3-CCL2 Signaling: FAP expression is positively correlated with the activation of Signal Transducer and Activator of Transcription 3 (STAT3) and the secretion of C-C motif chemokine ligand 2 (CCL2). This axis is implicated in the recruitment of myeloid-derived suppressor cells, contributing to an immunosuppressive tumor microenvironment.

-

Integrin and RhoA Signaling: FAP can form complexes with integrins, which in turn regulate the activity of RhoA, a small GTPase involved in cell migration and cytoskeletal dynamics. This interaction is thought to be important for CAF-mediated tumor cell invasion.

The binding of this compound to FAP may inhibit its enzymatic activity and potentially disrupt these pro-tumoral signaling cascades.

Quantitative Data

The following tables summarize key quantitative data from preclinical studies of this compound and its derivatives.

Table 1: Binding Affinity and Inhibitory Concentration of this compound

| Compound | Target | KD (nM) | IC50 (nM) | Reference |

| This compound-fluorescein | Human FAP | 0.68 | - | |

| This compound-fluorescein | Murine FAP | 11.6 | - | |

| This compound | Human FAP | - | 0.54 |

Table 2: Biodistribution of 177Lu-OncoFAP-23 in Tumor-Bearing Mice (%ID/g ± SD)

| Organ | 1 h | 4 h | 24 h | 48 h | 96 h | Reference |

| Blood | 1.8 ± 0.2 | 0.6 ± 0.1 | 0.1 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 | |

| Tumor | 22.5 ± 3.5 | 25.1 ± 2.9 | 19.8 ± 2.1 | 16.5 ± 1.8 | 10.2 ± 1.5 | |

| Heart | 0.8 ± 0.1 | 0.4 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 | |

| Lungs | 1.1 ± 0.2 | 0.5 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | |

| Liver | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.3 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 | |

| Spleen | 0.6 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 | |

| Kidneys | 3.2 ± 0.4 | 2.1 ± 0.3 | 0.8 ± 0.1 | 0.5 ± 0.1 | 0.3 ± 0.0 | |

| Stomach | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 | |

| Intestine | 1.2 ± 0.2 | 0.6 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 | 0.1 ± 0.0 | |

| Muscle | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 | 0.1 ± 0.0 | 0.0 ± 0.0 | |

| Bone | 0.9 ± 0.1 | 0.6 ± 0.1 | 0.3 ± 0.0 | 0.2 ± 0.0 | 0.1 ± 0.0 |

Data adapted from relevant preclinical studies. Exact values may vary based on the specific this compound derivative and tumor model.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Isolation and Culture of Cancer-Associated Fibroblasts (CAFs)

Protocol:

-

Tissue Procurement: Obtain fresh tumor tissue from surgical resections in sterile collection medium on ice.

-

Mechanical Dissociation: Wash the tissue with sterile phosphate-buffered saline (PBS). Mince the tissue into small pieces (1-2 mm³) using sterile scalpels.

-

Enzymatic Digestion: Transfer the minced tissue to a sterile tube containing a digestion solution (e.g., DMEM with collagenase type IV and trypsin). Incubate at 37°C for 1-2 hours with gentle agitation.

-

Cell Filtration and Collection: Neutralize the enzyme activity with fetal bovine serum (FBS). Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue. Centrifuge the filtrate to pellet the cells.

-

Cell Plating: Resuspend the cell pellet in CAF culture medium (e.g., DMEM/F12 supplemented with 10% FBS and antibiotics) and plate in a culture flask.

-

CAF Purification (Optional): After initial culture, FAP-positive CAFs can be purified using magnetic-activated cell sorting (MACS) with anti-FAP antibodies.

-

Cell Culture and Expansion: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days. Passage the cells when they reach 80-90% confluency.

Immunohistochemical (IHC) Staining of FAP in Tumor Tissue

Protocol:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Immerse in 100% ethanol (2 changes, 3 minutes each).

-

Immerse in 95%, 70%, and 50% ethanol (3 minutes each).

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in a pre-heated antigen retrieval solution (e.g., 10 mM citrate buffer, pH 6.0).

-

Heat in a microwave or water bath at 95-100°C for 10-20 minutes.

-

Allow slides to cool to room temperature.

-

-

Peroxidase Blocking:

-

Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.

-

Rinse with PBS (2 changes, 5 minutes each).

-

-

Blocking:

-

Incubate with a blocking buffer (e.g., 10% normal goat serum in PBS) for 30-60 minutes.

-

-

Primary Antibody Incubation:

-

Incubate with a primary anti-FAP antibody at the optimal dilution overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Rinse with PBS (3 changes, 5 minutes each).

-

Incubate with a biotinylated secondary antibody for 30-60 minutes.

-

Rinse with PBS.

-

Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.

-

Rinse with PBS.

-

Apply 3,3'-diaminobenzidine (DAB) substrate solution until the desired brown color develops.

-

-

Counterstaining, Dehydration, and Mounting:

-

Rinse with water.

-

Counterstain with hematoxylin.

-

Rinse with water.

-

Dehydrate through graded ethanol and clear in xylene.

-

Mount with a permanent mounting medium.

-

Quantification of MMAE from this compound-Drug Conjugates by LC-MS/MS

Protocol:

-

Sample Preparation (from plasma or tissue homogenate):

-

Protein precipitation: Add acetonitrile to the sample to precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant containing MMAE.

-

Evaporate the supernatant to dryness and reconstitute in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a suitable column (e.g., C18) with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI).

-

Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for MMAE.

-

-

Quantification:

-

Generate a standard curve using known concentrations of MMAE.

-

Quantify the amount of MMAE in the samples by comparing their peak areas to the standard curve.

-

Conclusion and Future Directions

This compound represents a highly promising platform for the targeted diagnosis and therapy of a wide range of solid tumors. Its high affinity and selectivity for FAP enable the precise delivery of potent payloads to the tumor stroma, a critical component of the tumor microenvironment. The mechanisms of action, including targeted cell killing and modulation of the tumor stroma, offer a multi-faceted approach to cancer treatment.

Future research should focus on elucidating the precise downstream signaling events following this compound binding to FAP. A deeper understanding of how this compound modulates the secretome of CAFs and the subsequent impact on immune cell function will be crucial for optimizing combination therapies, particularly with immunotherapies. Further clinical evaluation of this compound-based theranostics and drug conjugates is warranted to translate the promising preclinical findings into tangible benefits for cancer patients.

References

- 1. Immune Regulatory Function of Cancer-Associated Fibroblasts in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An ultra-high-affinity small organic ligand of fibroblast activation protein for tumor-targeting applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

OncoFAP: A Technical Guide to its Discovery and Development

This in-depth technical guide provides a comprehensive overview of the discovery and development timeline of OncoFAP, a high-affinity ligand targeting Fibroblast Activation Protein (FAP). It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the preclinical and early clinical advancements of this promising theranostic agent.

Introduction to this compound and Fibroblast Activation Protein (FAP)

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers, including breast, colorectal, ovarian, lung, and pancreatic cancers.[1][2] Its restricted expression in normal adult tissues makes it an attractive target for diagnostic imaging and targeted therapy.

This compound is a small organic ligand with an ultra-high affinity for FAP, demonstrating a dissociation constant in the subnanomolar range.[3] This high affinity, coupled with its ability to be conjugated with various payloads such as radioisotopes and cytotoxic drugs, has positioned this compound as a versatile platform for a range of oncological applications.

Discovery and Development Timeline

The development of this compound and its derivatives has progressed rapidly from its initial discovery to clinical trials.

-

2021: The discovery of this compound is first reported by Millul et al. in Proceedings of the National Academy of Sciences (PNAS). The paper describes this compound as an ultra-high-affinity ligand for FAP and details its initial preclinical characterization.

-

2022: Further preclinical development focuses on creating various this compound conjugates. This includes the development of automated radiosynthesis procedures for Gallium-68, Lutetium-177, and Fluorine-18 labeled this compound derivatives. Preclinical studies demonstrate the favorable biodistribution and tumor-targeting performance of these radiolabeled compounds in murine cancer models.

-

2023: The first-in-human Phase I clinical trial (FAPrimo) of 68Ga-OncoFAP-DOTAGA for PET imaging in patients with solid tumors is initiated. The study aims to evaluate the safety, dosimetry, and imaging performance of the tracer.

-

2024: Researchers report the development and preclinical evaluation of multivalent this compound derivatives, such as Trithis compound (also known as this compound-23), which exhibit enhanced FAP affinity and prolonged tumor retention. A first-in-human trial with 177Lu-OncoFAP-23 for therapeutic applications is approved, with patient treatment expected to begin in early 2025.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound and its derivatives.

Table 1: In Vitro Binding Affinity and Inhibitory Activity

| Compound | Target | Assay | Value | Reference |

| This compound | Human FAP | Fluorescence Polarization (KD) | 680 pM | |

| This compound | Human FAP | Enzymatic Assay (IC50) | 16.8 nM | |

| This compound | Murine FAP | Enzymatic Assay (IC50) | 14.5 nM | |

| This compound-DOTAGA | Human FAP | - (IC50) | 493 pM | |

| Trithis compound-DOTAGA (this compound-23) | Human FAP | - (IC50) | 13 pM | |

| Tetrathis compound-DOTAGA | Human FAP | - (IC50) | 2.4 pM |

Table 2: In Vivo Tumor Uptake of Radiolabeled this compound Derivatives in Mouse Models

| Compound | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |

| 177Lu-OncoFAP-DOTAGA | SK-RC-52.hFAP | 10 minutes | ~32% | |

| 177Lu-OncoFAP-DOTAGA | SK-RC-52.hFAP | 1 hour | >20% | |

| 177Lu-OncoFAP-DOTAGA | SK-RC-52.hFAP | 6 hours | >20% | |

| 18F-AlF-NOTA-OncoFAP | HT-1080.hFAP | 1 hour | 6.6% | |

| 177Lu-OncoFAP-23 | SK-RC-52.hFAP | 24 hours | ~42% | |

| 177Lu-OncoFAP-23 | SK-RC-52.hFAP | 96 hours | ~16% |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of this compound.

In Vivo Biodistribution of Radiolabeled this compound

Objective: To determine the uptake and distribution of radiolabeled this compound derivatives in various organs and tumors in a mouse model.

Materials:

-

Athymic nude mice bearing FAP-positive tumors (e.g., SK-RC-52.hFAP or HT-1080.hFAP).

-

Radiolabeled this compound derivative (e.g., 177Lu-OncoFAP-DOTAGA, 18F-AlF-NOTA-OncoFAP).

-

Saline solution for injection.

-

Gamma counter.

Protocol:

-

Tumor cells (e.g., SK-RC-52.hFAP) are subcutaneously implanted into the flank of athymic nude mice.

-

Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).

-

A defined dose of the radiolabeled this compound derivative (e.g., 50 nmol/kg) is injected intravenously into the mice.

-

At various time points post-injection (e.g., 10 min, 1h, 3h, 6h, 24h, 96h), mice are euthanized.

-

Blood, tumors, and major organs (e.g., heart, lungs, liver, spleen, kidneys, muscle, bone) are collected and weighed.

-

The radioactivity in each tissue sample is measured using a gamma counter.

-

The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and the tumor.

Cell Internalization Assay

Objective: To assess the extent to which this compound derivatives are internalized by FAP-expressing cells.

Materials:

-

FAP-positive cell line (e.g., HT-1080.hFAP) and a corresponding FAP-negative wild-type cell line.

-

Fluorescently labeled this compound derivative (e.g., this compound-fluorescein).

-

Cell culture medium.

-

Confocal microscope or flow cytometer.

Protocol:

-

FAP-positive and FAP-negative cells are seeded in appropriate culture vessels (e.g., chamber slides for microscopy or plates for flow cytometry).

-

Cells are incubated with the fluorescently labeled this compound derivative at a specific concentration (e.g., 15 nM) for a defined period (e.g., 1 hour) at 37°C.

-

For microscopy, cells are washed to remove unbound ligand, and then fixed. Nuclei are counterstained with a suitable dye (e.g., DAPI).

-

Images are acquired using a confocal microscope to visualize the subcellular localization of the fluorescent this compound.

-

For flow cytometry, after incubation, cells are washed, detached, and analyzed to quantify the amount of cell-associated fluorescence.

In Vivo Therapeutic Efficacy Study

Objective: To evaluate the anti-tumor activity of therapeutic this compound conjugates in a mouse model.

Materials:

-

Athymic nude mice bearing FAP-positive tumors.

-

Therapeutic this compound conjugate (e.g., 177Lu-OncoFAP-23, this compound-vedotin).

-

Vehicle control.

-

Calipers for tumor measurement.

Protocol:

-

Mice with established subcutaneous tumors are randomized into treatment and control groups.

-

The therapeutic this compound conjugate is administered to the treatment group, typically via intravenous injection, following a specific dosing schedule (e.g., single dose or multiple doses). The control group receives a vehicle control.

-

Tumor volume is measured regularly (e.g., daily or every other day) using calipers.

-

Animal body weight is monitored as an indicator of treatment toxicity.

-

The study continues until tumors in the control group reach a predetermined endpoint, or for a specified duration.

-

Tumor growth curves are plotted to compare the efficacy of the treatment versus the control.

Signaling Pathways and Experimental Workflows

Fibroblast Activation Protein (FAP) Signaling

FAP is known to influence several signaling pathways that promote tumor growth, invasion, and remodeling of the tumor microenvironment. These include the PI3K/Akt and Ras-ERK pathways. FAP can also impact the expression of genes associated with cell proliferation and stemness.

Caption: Simplified FAP signaling pathways.

Experimental Workflow: Radiopharmaceutical Development

The development of this compound-based radiopharmaceuticals follows a structured workflow from synthesis to preclinical evaluation.

Caption: this compound radiopharmaceutical workflow.

Experimental Workflow: CAR T-Cell Therapy Application

This compound can be utilized to direct CAR T-cells to FAP-expressing tumors.

Caption: this compound-mediated CAR T-cell therapy workflow.

References

OncoFAP: A High-Affinity Ligand for Targeted Cancer Therapy and Diagnosis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: Fibroblast Activation Protein (FAP), a transmembrane serine protease, is a highly specific marker for cancer-associated fibroblasts (CAFs) that constitute a significant component of the tumor microenvironment in a majority of solid tumors. Its restricted expression in healthy tissues makes it an attractive target for therapeutic and diagnostic applications. OncoFAP, a small organic ligand with ultra-high affinity for FAP, has emerged as a pivotal tool in the development of next-generation cancer therapies and imaging agents. This document provides a comprehensive technical overview of this compound, its mechanism of action, and its role in the targeted delivery of anti-cancer payloads.

Introduction to Fibroblast Activation Protein (FAP)

FAP, also known as seprase, is a 170 kDa type II membrane-bound serine protease.[1] It is predominantly upregulated in the tumor microenvironment of various cancers, including breast, pancreatic, esophageal, and lung cancers, while its expression in normal tissues is scarce.[1][2] Elevated FAP expression is often associated with a poorer prognosis in several cancer types.[1][3] FAP plays a multifaceted role in the tumor microenvironment by promoting tumor inflammation, suppressing innate and adaptive anti-tumor immunity, and remodeling the extracellular matrix, which can facilitate tumor cell proliferation, migration, and invasion. The unique enzymatic activity and selective expression of FAP in the tumor stroma make it a promising therapeutic target.

This compound: A High-Affinity FAP Ligand

This compound is a potent and selective small organic ligand of FAP. It was developed to exhibit ultra-high affinity for FAP, with a dissociation constant in the subnanomolar range, and it cross-reacts with both human and murine FAP. This high affinity allows for rapid and selective accumulation in FAP-positive tumors with minimal uptake in healthy organs. This compound serves as a modular targeting moiety for the development of various cancer-targeting agents.

Mechanism of Action of this compound-Based Therapeutics

This compound's primary role is to act as a delivery vehicle to the tumor microenvironment. Its mechanism of action is dependent on the payload it carries. The two main therapeutic strategies employing this compound are Radioligand Therapy (RLT) and Small Molecule-Drug Conjugates (SMDCs).

Radioligand Therapy (RLT)

In this approach, this compound is conjugated to a chelator, such as DOTAGA, which can be radiolabeled with a therapeutic radionuclide like Lutetium-177 (¹⁷⁷Lu). The resulting radiopharmaceutical, for example, ¹⁷⁷Lu-OncoFAP-23, is administered systemically. It then accumulates at FAP-expressing tumor sites, delivering a cytotoxic dose of radiation directly to the tumor microenvironment.

Figure 1: Mechanism of Action of this compound-based Radioligand Therapy.

Small Molecule-Drug Conjugates (SMDCs)

This compound can be linked to a potent cytotoxic agent, such as monomethyl auristatin E (MMAE), via a linker that is specifically designed to be cleaved by the enzymatic activity of FAP. The SMDC, for instance, this compound-Gly-Pro-MMAE, is administered as a prodrug. Upon reaching the tumor microenvironment, the linker is cleaved by FAP, releasing the active cytotoxic drug in close proximity to the tumor cells, leading to their death.

Figure 2: Mechanism of Action of this compound-based Small Molecule-Drug Conjugates.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound and its derivatives.

Table 1: Affinity and Inhibitory Activity of this compound Derivatives

| Compound | Target | IC50 | Fold Enhancement (vs. Monovalent) | Reference |

| This compound | FAP | 680 pM (Kd) | - | |

| Trithis compound (this compound-23) | FAP | 13 pM | ~43-fold | |

| Tetrathis compound | FAP | 2.4 pM | ~235-fold |

Table 2: Preclinical Tumor Uptake of Radiolabeled this compound Derivatives

| Compound | Tumor Model | Uptake (%ID/g) | Time Point | Reference |

| ¹⁷⁷Lu-OncoFAP-DOTAGA | SK-RC-52.hFAP xenograft | >30% | 10 min | |

| ¹⁷⁷Lu-OncoFAP-DOTAGA | SK-RC-52.hFAP xenograft | >20% | 6 hours | |

| ¹⁷⁷Lu-OncoFAP-23 | SK-RC-52.hFAP / CT-26.hFAP | ~16% | 96 hours | |

| ¹⁷⁷Lu-Trithis compound | FAP-positive tumors | 42% | 24 hours | |

| ¹⁷⁷Lu-Trithis compound | FAP-positive tumors | 16% | 96 hours | |

| [¹⁸F]AlF-NOTA-OncoFAP | FAP-positive solid tumors | 6.6% | 1 hour |

Table 3: Preclinical Therapeutic Efficacy of ¹⁷⁷Lu-OncoFAP-23

| Treatment Group | Tumor Model | Outcome | Reference |

| ¹⁷⁷Lu-OncoFAP-23 (5 MBq/mouse) | FAP-positive tumors | Favorable therapeutic outcomes | |

| ¹⁷⁷Lu-OncoFAP-23 (30 MBq/mouse) | FAP-positive tumors | Curative in mice | |

| ¹⁷⁷Lu-Bithis compound + L19-IL2 | HT-1080.hFAP | 7/7 complete remissions | |

| ¹⁷⁷Lu-Bithis compound + L19-IL2 | SK-RC-52.hFAP | 4/4 complete remissions |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Radiolabeling of this compound Derivatives with ¹⁷⁷Lu

-

Preparation: Dissolve 100 nmol of the this compound precursor in 100 µL of Milli-Q water.

-

Buffering: Add 200 µL of sodium acetate (1 M in water, pH 4.5).

-

Radiolabeling: Add the required amount of ¹⁷⁷LuCl₃ solution.

-

Incubation: Incubate the reaction mixture at 95°C for 10-30 minutes.

-

Quality Control: Analyze the radiochemical purity by reversed-phase high-performance liquid chromatography (RP-HPLC).

Quantitative In Vivo Biodistribution Studies

-

Animal Model: Use tumor-bearing mice (e.g., BALB/c nude mice with SK-RC-52.hFAP xenografts). Allow tumors to reach an average volume of 300–500 mm³.

-

Compound Administration: Inject the ¹⁷⁷Lu-labeled this compound compound intravenously at a specified dose (e.g., 250 nmol/kg; 50 MBq/kg).

-

Euthanasia and Organ Harvest: At predetermined time points, euthanize the mice via CO₂ asphyxiation. Harvest tumors, organs, and blood.

-

Measurement: Weigh the collected tissues and measure the radioactivity using a gamma counter.

-

Data Analysis: Express the results as the percentage of the injected dose per gram of tissue (%ID/g) ± standard deviation.

Figure 3: Experimental Workflow for In Vivo Biodistribution Studies.

In Vivo Therapeutic Efficacy Studies

-

Animal Model: Use tumor-bearing mice as described for biodistribution studies.

-

Treatment Groups: Randomize mice into different treatment groups (e.g., saline control, different doses of ¹⁷⁷Lu-OncoFAP, combination therapy).

-

Compound Administration: Administer the therapeutic agent(s) intravenously. For combination therapies, a dose of the radiopharmaceutical can be followed by the administration of an immunocytokine like L19-IL2.

-

Monitoring: Monitor tumor growth and animal well-being regularly.

-

Termination Criteria: Euthanize animals when termination criteria are met (e.g., tumor size limits, signs of distress).

-

Data Analysis: Analyze tumor growth curves and survival data to assess therapeutic efficacy.

Clinical Development and Future Perspectives

This compound-based agents are currently in clinical development. A Phase I clinical trial of ⁶⁸Ga-OncoFAP for diagnostic imaging in solid tumors has been initiated. The favorable preclinical data for ¹⁷⁷Lu-OncoFAP-23 support its clinical development for the treatment of FAP-positive solid tumors, both as a monotherapy and in combination with other agents like immunocytokines. The versatility of the this compound platform, enabling its use in RLT, SMDCs, and imaging, positions it as a highly promising tool in the future of personalized oncology. The continued investigation into FAP biology and the development of novel this compound-based constructs are expected to further expand the therapeutic landscape for a wide range of cancers.

References

- 1. Frontiers | Comprehensive analysis of fibroblast activation protein expression across 23 tumor indications: insights for biomarker development in cancer immunotherapies [frontiersin.org]

- 2. Targeting fibroblast activation protein in cancer – Prospects and caveats [imrpress.com]

- 3. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

OncoFAP's High-Affinity Binding to Human Fibroblast Activation Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of OncoFAP, a small organic ligand, to human Fibroblast Activation Protein (FAP). FAP is a cell-surface serine protease that is overexpressed in the stroma of a majority of human epithelial cancers, making it a prime target for diagnostic and therapeutic applications in oncology. This compound has demonstrated ultra-high affinity for human FAP, a critical characteristic for its function in targeted cancer therapies. This document summarizes the quantitative binding data, details the experimental methodologies used for its characterization, and provides visual representations of the experimental workflow and molecular interaction.

Quantitative Binding Affinity Data

The binding affinity of this compound and its derivatives to human FAP has been rigorously quantified using various biochemical and biophysical methods. The data consistently demonstrates a sub-nanomolar to low picomolar binding affinity, underscoring the potency and specificity of this ligand. The key quantitative metrics are summarized in the tables below.

Table 1: Dissociation Constant (Kd) of this compound for Human FAP

| Compound | Method | Kd (nM) | Source |

| This compound-fluorescein | Fluorescence Polarization | 0.68 | [1][2] |

Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound and Derivatives against Human FAP

| Compound | Method | IC50 (nM) | Source |

| This compound | Enzymatic Inhibition Assay | 16.8 | [2] |

| natGa-OncoFAP | Enzymatic Inhibition Assay | 0.51 ± 0.11 | |

| Trithis compound (trivalent derivative) | Enzymatic Inhibition Assay | 0.013 |

Experimental Protocols

The determination of this compound's binding affinity for human FAP relies on two primary experimental methodologies: Fluorescence Polarization and an Enzymatic Inhibition Assay.

Fluorescence Polarization Assay

This assay directly measures the binding of a fluorescently labeled this compound derivative to recombinant human FAP. The principle lies in the change in the polarization of emitted light when the small fluorescent ligand binds to the much larger protein, causing a decrease in its rotational speed.

Detailed Methodology:

-

Reagents and Materials:

-

Recombinant human FAP (hFAP).

-

This compound-fluorescein (or other suitable fluorescent derivative).

-

Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Black, non-binding surface 384-well plates.

-

Plate reader capable of fluorescence polarization measurements.

-

-

Procedure:

-

A constant concentration of this compound-fluorescein is added to the wells of the microplate.

-

A serial dilution of recombinant hFAP is then added to the wells.

-

The plate is incubated at room temperature for a specified period (e.g., 30 minutes) to allow the binding reaction to reach equilibrium.

-

The fluorescence polarization is measured using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.

-

-

Data Analysis:

-

The change in millipolarization (mP) units is plotted against the concentration of hFAP.

-

The dissociation constant (Kd) is determined by fitting the resulting binding curve using a suitable nonlinear regression model.

-

Enzymatic Inhibition Assay

This assay assesses the ability of this compound to inhibit the enzymatic activity of FAP. The proteolytic activity of FAP is monitored using a fluorogenic substrate.

Detailed Methodology:

-

Reagents and Materials:

-

Recombinant human FAP (hFAP).

-

This compound.

-

Fluorogenic FAP substrate: Z-Gly-Pro-AMC (N-carbobenzyloxy-glycyl-prolyl-7-amino-4-methylcoumarin).

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.8).

-

Black 96-well plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Recombinant hFAP is pre-incubated with varying concentrations of this compound in the wells of the microplate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate, Z-Gly-Pro-AMC.

-

The increase in fluorescence, resulting from the cleavage of the AMC group by FAP, is monitored kinetically over time using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm).

-

-

Data Analysis:

-

The rate of the enzymatic reaction is determined for each this compound concentration.

-

The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

-

The IC50 value, the concentration of this compound that inhibits 50% of the FAP enzymatic activity, is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Visualizations

Experimental Workflow for Binding Affinity Determination

The following diagram illustrates the general workflow for determining the binding affinity of this compound to human FAP using the primary experimental methods.

Caption: Workflow for this compound-FAP binding affinity determination.

This compound Interaction with FAP

The following diagram illustrates the conceptual interaction of this compound with Fibroblast Activation Protein on the surface of a cancer-associated fibroblast (CAF) within the tumor microenvironment, leading to downstream applications.

Caption: this compound binding to FAP and its therapeutic applications.

References

OncoFAP: A Comprehensive Technical Guide to a High-Affinity Ligand of Fibroblast Activation Protein

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) has emerged as a highly promising target in oncology. A type-II transmembrane serine protease, FAP is overexpressed on the surface of cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers, including breast, colorectal, ovarian, lung, and pancreatic cancers.[1][2][3] Its expression in healthy adult tissues is minimal, making it an attractive candidate for targeted cancer therapies and diagnostics.[4][5] OncoFAP is an ultra-high-affinity small organic ligand developed to specifically target FAP, demonstrating significant potential for a range of applications from in vivo imaging to therapeutic delivery. This technical guide provides an in-depth overview of this compound, its derivatives, and the methodologies employed in its preclinical and clinical evaluation.

This compound and its Derivatives: Molecular Profile and Binding Affinity

This compound is a potent inhibitor of FAP, characterized by its subnanomolar binding affinity to human FAP and cross-reactivity with the murine isoform. This high affinity has established this compound as a "best-in-class" ligand for FAP targeting. The core this compound molecule can be chemically modified to generate a variety of derivatives for different applications, including fluorescent probes for imaging, radiolabeled agents for diagnostics and therapy (theranostics), and conjugates with cytotoxic payloads for targeted drug delivery.

Quantitative Data on this compound Derivatives

The following tables summarize the binding affinities and inhibitory concentrations of various this compound derivatives from published studies.

| Derivative | Target | Assay | Value | Reference |

| This compound | human FAP | Fluorescence Polarization | KD = 680 pM | |

| This compound | murine FAP | Fluorescence Polarization | KD = 11.6 nM | |

| This compound-fluorescein | human FAP | Fluorescence Polarization | KD = 0.68 nM | |

| This compound-fluorescein | murine FAP | Fluorescence Polarization | KD = 11.6 nM | |

| This compound-DOTAGA | human FAP | Inhibition Assay | IC50 = 493 pM | |

| Trithis compound-DOTAGA (this compound-23) | human FAP | Inhibition Assay | IC50 = 13 pM | |

| Tetrathis compound-DOTAGA | human FAP | Inhibition Assay | IC50 = 2.4 pM | |

| 68Ga-OncoFAP-DOTAGA | FAP | Inhibition Assay | IC50 (vs FAP) | |

| 68Ga-OncoFAP-DOTAGA | DPP8 | Inhibition Assay | >10,000 nM | |

| 68Ga-OncoFAP-DOTAGA | POP | Inhibition Assay | >10,000 nM |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Fluorescence Polarization Binding Assay

This assay is used to determine the dissociation constant (KD) of this compound and its fluorescent derivatives to FAP.

Workflow:

Caption: Workflow for Fluorescence Polarization Binding Assay.

Methodology:

-

Reagents: Recombinant human or murine FAP, fluorescently labeled this compound (e.g., this compound-fluorescein), and unlabeled this compound are required.

-

Procedure: A constant concentration of the fluorescent this compound derivative and FAP are incubated with serially diluted concentrations of unlabeled this compound.

-

Measurement: The fluorescence polarization of the samples is measured using a suitable plate reader.

-

Analysis: The data is plotted as fluorescence polarization versus the logarithm of the unlabeled this compound concentration. The dissociation constant (KD) is determined by fitting the data to a competitive binding equation.

In Vivo Biodistribution Studies

These studies are essential to evaluate the tumor-targeting capabilities and clearance profile of radiolabeled this compound derivatives.

Workflow:

Caption: Workflow for In Vivo Biodistribution Studies.

Methodology:

-

Animal Models: Mice (e.g., BALB/c nude) are implanted with FAP-positive tumor cells (e.g., SK-RC-52.hFAP or HT-1080.hFAP).

-

Radiolabeling: this compound-DOTAGA is radiolabeled with a suitable radionuclide such as 177Lu or 68Ga.

-

Administration: The radiolabeled compound is administered intravenously to the tumor-bearing mice.

-

Tissue Analysis: At predetermined time points, mice are euthanized, and tumors and major organs are collected, weighed, and their radioactivity is measured. The uptake is expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Fibroblast Activation Protein (FAP) Signaling

FAP's role in the tumor microenvironment is multifaceted, involving the promotion of tumor growth, invasion, and immunosuppression. It exerts its effects through various signaling pathways.

Signaling Pathway Diagram:

References

The Role of OncoFAP in Targeting Cancer-Associated Fibroblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer-Associated Fibroblasts (CAFs) are a critical component of the tumor microenvironment (TME), playing a pivotal role in tumor progression, metastasis, and resistance to therapy. A key surface marker and mediator expressed by CAFs is the Fibroblast Activation Protein (FAP), a transmembrane serine protease.[1] The restricted expression of FAP in the TME of a vast majority of epithelial cancers, with minimal presence in healthy adult tissues, makes it an exceptionally attractive target for cancer diagnosis and therapy.[2][3][4] OncoFAP, an ultra-high-affinity small organic ligand of FAP, has emerged as a leading molecule for targeting FAP-positive CAFs.[3] This technical guide provides an in-depth overview of the role of this compound in targeting CAFs, detailing its mechanism of action, associated signaling pathways, and its application in the development of targeted radiopharmaceuticals and immunotherapies. This document summarizes key quantitative data, outlines experimental protocols, and provides visualizations of relevant biological and experimental workflows to support researchers and drug development professionals in this promising field.

The Target: Fibroblast Activation Protein (FAP) in the Tumor Microenvironment

FAP is a type II transmembrane glycoprotein that exhibits both dipeptidyl peptidase and endopeptidase activities. It is highly expressed on the surface of CAFs in the stroma of over 90% of epithelial cancers, including but not limited to breast, colorectal, pancreatic, and lung cancers.

Key Functions of FAP-positive CAFs in the TME:

-

Extracellular Matrix (ECM) Remodeling: FAP-positive CAFs contribute to the remodeling of the ECM, creating a permissive environment for tumor cell invasion and migration.

-

Immunosuppression: These CAFs secrete various cytokines and chemokines, such as TGF-β and CXCL12, which create an immunosuppressive milieu by inhibiting T-cell function and promoting the recruitment of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).

-

Angiogenesis: FAP expression is associated with increased micro-vessel density in tumors, indicating a role in promoting the formation of new blood vessels that supply the growing tumor.

-

Tumor Growth and Proliferation: Through paracrine signaling, FAP-positive CAFs can directly stimulate the proliferation and survival of cancer cells.

This compound: An Ultra-High-Affinity Ligand for FAP Targeting

This compound is a small organic molecule designed to bind to FAP with sub-nanomolar affinity, demonstrating a dissociation constant (Kd) of 680 pM for human FAP. Its high affinity and specificity, coupled with rapid tumor accumulation and clearance from healthy tissues, make it an ideal candidate for delivering various payloads to the TME. This compound and its derivatives have been successfully conjugated with radionuclides for imaging and therapy, as well as with cytotoxic drugs and for directing CAR T-cell activity.

Quantitative Data on this compound and its Derivatives

The following tables summarize key quantitative data from preclinical studies of this compound and its derivatives.

Table 1: In Vitro Inhibitory Activity of this compound Derivatives

| Compound | Target | IC50 | Reference(s) |

| This compound-DOTAGA (monovalent) | Human FAP | 493 pM | |

| Trithis compound-DOTAGA (this compound-23) | Human FAP | 13 pM | |

| Tetrathis compound-DOTAGA | Human FAP | 2.4 pM |

Table 2: Preclinical Biodistribution of Lutetium-177 Labeled this compound Derivatives in Tumor-Bearing Mice (% Injected Dose per Gram of Tissue - %ID/g)

| Compound | Time Point | Tumor Uptake (%ID/g) | Tumor-to-Kidney Ratio | Tumor-to-Liver Ratio | Tumor-to-Spleen Ratio | Reference(s) |

| 177Lu-OncoFAP | 24 h | 2.5 | - | - | - | |

| 177Lu-OncoFAP-23 | 24 h | 42 | ~30 | 62 | 108 | |

| 177Lu-OncoFAP-23 | 96 h | 16 | - | - | - | |

| 177Lu-FAP-2286 (benchmark) | 24 h | 10 | 6 | - | - |

Table 3: Preclinical Therapeutic Efficacy of 177Lu-OncoFAP-23 in Mouse Models

| Treatment Group | Dose | Tumor Model | Outcome | Reference(s) |

| 177Lu-OncoFAP-23 (monotherapy) | 5 MBq/mouse | SK-RC-52.hFAP | Moderate anticancer efficacy | |

| 177Lu-OncoFAP-23 (monotherapy) | 30 MBq/mouse | SK-RC-52.hFAP | 2 of 4 complete remissions | |

| 177Lu-OncoFAP-23 + L19-IL2 | 5 MBq/mouse + 3x 50µ g/mouse | SK-RC-52.hFAP | Complete and durable remissions in all treated animals | |

| 177Lu-OncoFAP-23 + L19-IL2 | 250 MBq/kg + L19-IL2 | CT-26.hFAP | 3 of 4 complete remissions |

Key Signaling Pathways

FAP expression on CAFs triggers intracellular signaling cascades that contribute to their pro-tumorigenic functions. The following diagrams illustrate some of the key pathways involved.

This signaling cascade, particularly the FAP-uPAR-STAT3-CCL2 axis, promotes an inflammatory phenotype in CAFs and facilitates the recruitment of immunosuppressive myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment.

Experimental Protocols

This section outlines the general methodologies for key experiments involving this compound.

Radiolabeling of this compound Derivatives

Objective: To conjugate this compound derivatives (e.g., this compound-DOTAGA) with radionuclides such as Gallium-68 (68Ga) for PET imaging or Lutetium-177 (177Lu) for radioligand therapy.

General Protocol for Automated 68Ga-Labeling:

-

Elution: Elute a 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl₃.

-

Pre-purification: The 68Ga eluate is passed through a strong cation exchange (SCX) cartridge to trap the 68Ga.

-

Elution into Reactor: The trapped 68Ga is eluted from the SCX cartridge into a reaction vial containing the this compound-DOTAGA precursor dissolved in a suitable buffer (e.g., sodium acetate or HEPES, pH 4.0-4.5).

-

Labeling Reaction: The reaction mixture is heated at 95°C for 5-10 minutes.

-

Purification: The crude product is passed through a C18 solid-phase extraction (SPE) cartridge to remove unreacted 68Ga and impurities.

-

Elution and Formulation: The purified [68Ga]Ga-OncoFAP-DOTAGA is eluted from the SPE cartridge with an ethanol/saline solution and formulated in sterile saline for injection.

-

Quality Control: Radiochemical purity is assessed by radio-HPLC and radio-TLC. The final product should have a radiochemical purity of >95%.

General Protocol for 177Lu-Labeling:

-

Reaction Setup: The this compound-DOTAGA precursor is dissolved in a buffer (e.g., sodium acetate, pH 4.5-5.0).

-

Labeling: A solution of 177LuCl₃ is added to the precursor solution.

-

Incubation: The mixture is incubated at 90-95°C for 10-30 minutes.

-

Formulation: The reaction mixture is diluted with sterile saline.

-

Quality Control: Radiochemical purity is determined by radio-HPLC and radio-TLC, with an acceptance criterion of >98%.

In Vivo Biodistribution Studies

Objective: To determine the uptake and clearance of radiolabeled this compound derivatives in tumor-bearing animals.

General Protocol:

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude) bearing subcutaneous xenografts of a human cancer cell line engineered to express human FAP (e.g., SK-RC-52.hFAP or HT-1080.hFAP).

-

Radiotracer Administration: Inject a defined dose of the radiolabeled this compound derivative (e.g., 250 nmol/kg) intravenously into the tail vein of the mice.

-

Tissue Harvesting: At various time points post-injection (e.g., 1, 4, 24, 48, 96 hours), euthanize the mice.

-

Organ Collection and Weighing: Collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) and weigh them.

-

Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and tumor. Calculate tumor-to-organ ratios.

Therapeutic Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of this compound-based therapies in preclinical models.

General Protocol:

-

Tumor Model Establishment: Subcutaneously implant FAP-positive tumor cells into the flank of immunodeficient or immunocompetent mice. Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment and control groups.

-

Treatment Administration: Administer the this compound-based therapy (e.g., 177Lu-OncoFAP-23) via intravenous injection. Control groups receive a vehicle control.

-

Tumor Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

-

Monitoring: Monitor animal body weight and overall health throughout the study.

-

Data Analysis: Plot mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI). For survival studies, monitor animals until a pre-defined endpoint (e.g., tumor volume reaches a certain size) and generate Kaplan-Meier survival curves.

This compound-based CAR T-Cell Therapy

Objective: To assess the efficacy of Chimeric Antigen Receptor (CAR) T-cells redirected to FAP-positive CAFs using an this compound-based targeting domain.

General Protocol for In Vivo Efficacy:

-

CAR T-Cell Generation: Generate CAR T-cells by transducing human or murine T-cells with a lentiviral vector encoding a CAR with an this compound-based single-chain variable fragment (scFv) as the targeting domain, a transmembrane domain, and intracellular co-stimulatory (e.g., 4-1BB) and signaling (e.g., CD3ζ) domains.

-

Animal Model: Establish tumors in immunodeficient mice by co-injecting human cancer cells and FAP-positive CAFs.

-

CAR T-Cell Infusion: Once tumors are established, intravenously infuse the FAP-targeted CAR T-cells into the mice.

-

Efficacy Assessment: Monitor tumor growth as described in the therapeutic efficacy protocol.

-

Immunohistochemistry: At the end of the study, tumors can be excised and analyzed by immunohistochemistry to assess the infiltration of CAR T-cells and the depletion of FAP-positive CAFs.

Clinical Development and Future Directions

This compound-based diagnostics and therapeutics are currently in clinical development. A Phase I clinical trial for [68Ga]Ga-OncoFAP for imaging solid tumors has been completed (NCT05784597). A Phase I trial evaluating the safety and efficacy of [177Lu]Lu-OncoFAP-23, both as a monotherapy and in combination with the immunocytokine L19-IL2, in patients with FAP-positive solid tumors is also underway.

The ability of this compound to selectively target the tumor stroma opens up a wide range of therapeutic possibilities beyond radioligand therapy, including the delivery of potent small molecule drugs, antibody-drug conjugates, and enhancing the efficacy of immunotherapies. The continued development of this compound-based strategies holds significant promise for the treatment of a broad spectrum of solid tumors.

Conclusion

This compound represents a highly promising platform for targeting FAP-positive CAFs within the tumor microenvironment. Its high affinity and specificity, combined with its versatility for conjugation to various therapeutic and diagnostic agents, have been demonstrated in extensive preclinical studies. The quantitative data and experimental protocols outlined in this technical guide provide a solid foundation for researchers and drug developers to further explore and harness the potential of this compound in the fight against cancer. As clinical trials progress, this compound-based approaches are poised to become a valuable addition to the armamentarium of precision oncology.

References

OncoFAP's Pan-Tumoral Potential: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP), a serine protease, has emerged as a highly promising target for cancer diagnosis and therapy due to its selective and abundant expression on the surface of cancer-associated fibroblasts (CAFs) in the stroma of a vast majority of epithelial cancers.[1][2][3][4] FAP is minimally or not at all expressed in normal, healthy tissues, making it an ideal candidate for targeted therapies with a potentially wide therapeutic window.[2] This high expression in over 90% of epithelial tumors, including breast, colorectal, ovarian, lung, and pancreatic cancers, underscores its "pan-tumoral" applicability. OncoFAP, a small organic ligand with an exceptionally high, subnanomolar binding affinity for FAP, is at the forefront of leveraging this target for theranostic applications. This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical and clinical data, and the experimental methodologies used to evaluate its potential.

The Role of FAP in the Tumor Microenvironment

FAP plays a crucial role in tumorigenesis by modulating the tumor microenvironment (TME). Its enzymatic activity contributes to the remodeling of the extracellular matrix, which in turn promotes tumor cell proliferation, invasion, and angiogenesis. Furthermore, FAP-positive CAFs can suppress the anti-tumor immune response, creating an immunosuppressive TME that facilitates tumor progression. Targeting FAP, therefore, offers a multi-faceted approach to cancer therapy by not only directly targeting the tumor stroma but also potentially reversing immune suppression.

References

- 1. Fibroblast Activation Protein Inhibitor Theranostics: Preclinical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Frontiers | Tumor microenvironment and fibroblast activation protein inhibitor (FAPI) PET: developments toward brain imaging [frontiersin.org]

The Dual Nature of OncoFAP: A Technical Guide to its Covalent and Reversible Binding

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of OncoFAP, a high-affinity ligand targeting Fibroblast Activation Protein (FAP), a promising pan-tumor antigen. A key feature of this compound is its unique covalent yet reversible binding to FAP, a characteristic that underpins its potential for both diagnostic and therapeutic applications in oncology. This document provides a comprehensive overview of the binding kinetics, experimental methodologies, and the broader context of FAP signaling.

Quantitative Analysis of this compound Binding Affinity

This compound and its derivatives have demonstrated exceptional, sub-nanomolar affinity for both human and murine Fibroblast Activation Protein (FAP). This high affinity is a critical attribute for its function as a tumor-targeting agent. The binding characteristics have been quantified through various assays, with key data summarized below.

| Compound | Target | Assay Type | Binding Affinity (KD) | Inhibition Concentration (IC50) | Reference |

| This compound (Compound 1) | human FAP | Enzymatic Assay | - | 16.8 nM | [1] |

| This compound (Compound 1) | murine FAP | Enzymatic Assay | - | 14.5 nM | [1] |

| This compound-fluorescein (Compound 2) | human FAP | Fluorescence Polarization | 0.68 nM (680 pM) | - | [1][2] |

| This compound-fluorescein (Compound 2) | murine FAP | Fluorescence Polarization | 11.6 nM | - | [2] |

| natGa-OncoFAP | human FAP | Enzymatic Inhibition | - | 0.51 ± 0.11 nM | |

| Trithis compound-DOTAGA (this compound-23) | human FAP | Enzymatic Inhibition | - | 13 pM | |

| Tetrathis compound-DOTAGA | human FAP | Enzymatic Inhibition | - | 2.4 pM |

The Covalent and Reversible Binding Mechanism of this compound

This compound's interaction with FAP, a serine protease, is characterized by a unique covalent yet reversible binding mechanism. While the precise catalytic mechanism is still a subject of ongoing research, including computational studies using quantum-mechanics/molecular-mechanics (QM/MM) simulations, a proposed model involves the interaction between the inhibitor and the catalytic serine residue of FAP. This dual characteristic allows for both potent, sustained target engagement and the potential for dissociation, which can be advantageous for therapeutic applications.

Experimental Protocols

The characterization of this compound's binding properties relies on a suite of biophysical and cellular assays. Below are generalized protocols for the key experiments cited in the literature.

Fluorescence Polarization (FP) Assay for Binding Affinity (KD) Determination

This assay measures the change in the polarization of fluorescently labeled this compound upon binding to FAP. The slower tumbling of the larger complex results in a higher polarization value.

Detailed Methodology:

-

Reagents and Materials:

-

Fluorescently labeled this compound (e.g., this compound-fluorescein).

-

Recombinant human or murine FAP.

-

Assay Buffer (e.g., PBS with 0.1% BSA).

-

Black, low-binding 384-well plates.

-

Fluorescence plate reader with polarization filters.

-

-

Procedure:

-

Prepare a serial dilution of the FAP protein in the assay buffer.

-

Add a fixed concentration of fluorescently labeled this compound to each well.

-

Add the serially diluted FAP protein to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1 hour) to reach binding equilibrium.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for fluorescein).

-

-

Data Analysis:

-

Plot the millipolarization (mP) values against the logarithm of the FAP concentration.

-

Fit the data to a one-site binding model to determine the dissociation constant (KD).

-

Enzymatic Inhibition Assay (IC50)

This assay determines the concentration of this compound required to inhibit 50% of FAP's enzymatic activity.

Detailed Methodology:

-

Reagents and Materials:

-

This compound.

-

Recombinant human or murine FAP.

-

Fluorogenic FAP substrate (e.g., Z-Gly-Pro-AMC).

-

Assay Buffer (e.g., Tris-based buffer).

-

Black 96-well or 384-well plates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add a fixed concentration of FAP enzyme to each well.

-

Add the serially diluted this compound to the wells and pre-incubate for a defined period.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader at appropriate excitation/emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).

-

-

Data Analysis:

-

Calculate the rate of reaction for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

In Vivo Biodistribution Studies

These studies are crucial for evaluating the tumor-targeting efficacy and off-target accumulation of radiolabeled this compound derivatives in preclinical models.

Detailed Methodology:

-

Materials:

-

Radiolabeled this compound derivative (e.g., 177Lu-OncoFAP-DOTAGA).

-

Tumor-bearing animal models (e.g., mice with FAP-positive tumor xenografts).

-

Gamma counter.

-

-

Procedure:

-

Administer a defined dose of the radiolabeled this compound derivative intravenously to the tumor-bearing animals.

-

At various time points post-injection, euthanize the animals.

-

Harvest tumors and major organs (e.g., blood, liver, kidneys, spleen, muscle).

-

Weigh each tissue sample and measure the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

-

Determine tumor-to-organ ratios to assess targeting specificity.

-

FAP Signaling in Cancer

FAP is predominantly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment. Its expression is associated with tumor progression, invasion, and immunosuppression. FAP is believed to exert its pro-tumorigenic effects through multiple mechanisms, including the remodeling of the extracellular matrix and the modulation of intracellular signaling pathways. While the direct downstream signaling cascade initiated by this compound binding is an area of active investigation, the inhibition of FAP's enzymatic activity is expected to interfere with these pathways.

Studies have shown that FAP expression can lead to the activation of the PI3K/Akt and SHH/Gli1 signaling pathways, which are known to promote cell proliferation and survival. By inhibiting FAP, this compound has the potential to disrupt these pro-tumorigenic signals.

Conclusion

This compound represents a significant advancement in the development of targeted agents for cancer diagnosis and therapy. Its high affinity and unique covalent-reversible binding mechanism to FAP provide a strong foundation for its clinical utility. The experimental protocols and data presented in this guide offer a comprehensive technical overview for researchers and drug development professionals working to harness the potential of this compound in the fight against cancer. Further elucidation of the precise molecular interactions and downstream signaling events will continue to refine our understanding and application of this promising molecule.

References

OncoFAP Derivatives: A Technical Guide to Structural Modifications and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP), a serine protease selectively overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers, has emerged as a compelling target for diagnostic and therapeutic interventions.[1][2] Its limited expression in healthy tissues makes it an ideal candidate for targeted therapies, minimizing off-target toxicities.[2] OncoFAP, an ultra-high-affinity small organic ligand of FAP, has shown significant promise in this domain.[3][4] This technical guide provides an in-depth overview of the structural modifications of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows.

Core Structure and Modifications

This compound is a small organic ligand featuring a di-fluoro-cyano-proline, an 8-amido-quinoline ring, and a carboxylic acid moiety. This carboxylic acid serves as a versatile conjugation point for various payloads, enabling the development of a broad spectrum of derivatives for imaging and therapeutic applications.

Radiolabeled Derivatives for Imaging and Theranostics

A primary application of this compound is in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging and targeted radionuclide therapy. This is achieved by conjugating this compound to chelating agents that can stably incorporate various radionuclides.

Commonly used chelators include:

-

DOTAGA (1-(1,3-carboxy-propyl)-4,7,10(carboxymethyl)-1,4,7,10-tetraazacyclododecane): Used for labeling with Gallium-68 (⁶⁸Ga) for PET imaging and Lutetium-177 (¹⁷⁷Lu) for therapeutic applications.

-

NODAGA (1,4,7-triazacyclononane, 1-glutaric acid-4,7-acetic acid): Also used for labeling with ⁶⁸Ga and ¹⁷⁷Lu, as well as Fluorine-18 (¹⁸F).

-

NOTA (1,4,7-triazacyclononane-N,N',N''-triacetic acid): Employed for labeling with ⁶⁸Ga and ¹⁸F.

These modifications have led to the development of several clinical and preclinical candidates, including [⁶⁸Ga]Ga-DOTAGA-OncoFAP and [¹⁷⁷Lu]Lu-DOTAGA-OncoFAP.

Small Molecule-Drug Conjugates (SMDCs) for Targeted Therapy

This compound's high affinity and tumor-targeting capabilities are also leveraged to deliver potent cytotoxic agents directly to the tumor microenvironment. This approach, known as small molecule-drug conjugate (SMDC) therapy, involves linking this compound to a cytotoxic payload via a cleavable linker.

A key example is This compound-GlyPro-MMAE , which consists of:

-

This compound: The FAP-targeting ligand.

-

Glycine-Proline (GlyPro) linker: A dipeptide linker that is selectively cleaved by the enzymatic activity of FAP itself.

-

Monomethyl auristatin E (MMAE): A potent anti-tubulin agent that is released in its active form upon cleavage of the linker in the tumor microenvironment.

This design ensures that the cytotoxic payload is preferentially activated at the tumor site, enhancing efficacy and reducing systemic toxicity.

Multimeric Derivatives for Enhanced Affinity and Tumor Retention

To further improve binding affinity and tumor residence time, multivalent this compound derivatives have been developed. These constructs feature multiple this compound ligands linked together.

Notable examples include:

-

Trithis compound (this compound-23): A trimeric derivative that has shown a significant increase in FAP binding affinity compared to its monovalent counterpart.

-

Tetrathis compound: A tetrameric derivative with even further enhanced inhibitory activity.

These multimeric derivatives have demonstrated superior tumor uptake and prolonged retention, making them promising candidates for radioligand therapy.

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound derivatives based on published literature.

Table 1: Binding Affinity and Inhibitory Concentration of this compound Derivatives

| Derivative | Target | Kd (nM) | IC50 (nM) | Reference(s) |

| This compound | Human FAP | 0.68 | 16.8 | |

| This compound | Murine FAP | 11.6 | 14.5 | |

| This compound-DOTAGA | Human FAP | - | 0.493 | |

| Trithis compound-DOTAGA (this compound-23) | Human FAP | - | 0.013 | |

| Tetrathis compound-DOTAGA | Human FAP | - | 0.0024 |

Table 2: In Vivo Biodistribution of Radiolabeled this compound Derivatives in Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g)

| Derivative | Time Post-Injection | Tumor | Kidney | Liver | Spleen | Reference(s) |

| [¹⁸F]AlF-NOTA-OncoFAP | 1 hour | 6.6 | - | - | - | |

| ¹⁷⁷Lu-OncoFAP | 10 minutes | >30 | - | - | - | |

| ¹⁷⁷Lu-Trithis compound (this compound-23) | 24 hours | 42 | ~1.4 | ~0.7 | ~0.4 | |

| ¹⁷⁷Lu-Trithis compound (this compound-23) | 96 hours | 16 | - | - | - |

Experimental Protocols

Radiolabeling of this compound Derivatives with Lutetium-177 (¹⁷⁷Lu)

This protocol is a generalized procedure based on published methods for labeling this compound-DOTAGA derivatives with ¹⁷⁷Lu.

Materials:

-

This compound-DOTAGA precursor

-

Lutetium-177 chloride (¹⁷⁷LuCl₃) solution

-

Sodium acetate buffer (1 M, pH 4.5)

-

Milli-Q water

-

Phosphate-buffered saline (PBS)

-

Heating block or water bath

-

Radio-HPLC system for quality control

Procedure:

-

Dissolve the this compound-DOTAGA precursor in Milli-Q water.

-

Add sodium acetate buffer to the precursor solution.

-

Add the required activity of ¹⁷⁷LuCl₃ solution to the mixture.

-

Heat the reaction mixture at 90-98°C for 10 minutes.

-

After cooling, dilute the mixture with PBS to the desired final volume and concentration.

-

Perform quality control using radio-HPLC to determine the radiochemical purity and confirm the full incorporation of the radiometal.

In Vivo Biodistribution Studies

This protocol outlines a general procedure for assessing the biodistribution of radiolabeled this compound derivatives in tumor-bearing mice.

Materials:

-

Tumor-bearing mice (e.g., athymic nude mice with FAP-positive tumor xenografts)

-

Radiolabeled this compound derivative

-

Saline solution

-

Anesthesia

-

Gamma counter

-

Dissection tools

-

Scales for weighing organs

Procedure:

-

Administer a defined dose of the radiolabeled this compound derivative intravenously to the tumor-bearing mice.

-

At predetermined time points (e.g., 10 minutes, 1 hour, 3 hours, 24 hours), euthanize a cohort of mice.

-

Dissect and collect tumors and relevant organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

-

Weigh each collected tissue sample.

-

Measure the radioactivity in each sample using a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.

Visualizations

FAP Signaling Pathway

Fibroblast Activation Protein (FAP) contributes to tumor progression through various signaling pathways that promote cell proliferation, migration, and invasion. The diagram below illustrates some of the key pathways influenced by FAP.

Caption: Simplified FAP signaling pathways promoting cancer cell proliferation, migration, and invasion.

Experimental Workflow for this compound-based Radiopharmaceutical Development

The following diagram outlines the typical workflow for the development and preclinical evaluation of this compound-based radiopharmaceuticals.

Caption: General workflow for the development of this compound-based radiopharmaceuticals.

Conclusion

This compound and its derivatives represent a versatile and powerful platform for the development of targeted diagnostics and therapeutics for a wide range of cancers. The ability to modify the core this compound structure with various payloads, including radionuclides and cytotoxic drugs, has led to a promising pipeline of agents with high tumor-targeting specificity and efficacy. The ongoing development of multimeric derivatives further enhances the potential of this platform by improving binding affinity and tumor retention. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to advance this exciting field of oncology.

References

Methodological & Application

Application Notes and Protocols for Gallium-68 Radiolabeling of OncoFAP

For Researchers, Scientists, and Drug Development Professionals

Introduction

OncoFAP is a high-affinity ligand targeting Fibroblast Activation Protein (FAP), a transmembrane glycoprotein overexpressed in the stroma of a majority of epithelial cancers.[1][2] This makes it an excellent target for diagnostic imaging and targeted radiotherapy. Radiolabeling this compound with Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide, allows for sensitive and specific tumor imaging using Positron Emission Tomography (PET).[3][4] This document provides detailed protocols for the radiolabeling of this compound derivatives with ⁶⁸Ga, summarizing key quantitative data and experimental methodologies.

Principle of ⁶⁸Ga-OncoFAP Radiolabeling

The radiolabeling process is based on the chelation of the metallic radionuclide ⁶⁸Ga³⁺ by a bifunctional chelator conjugated to the this compound molecule. Common chelators used for this purpose include DOTAGA, NODAGA, and NOTA.[5] The this compound conjugate, often referred to as the precursor, is incubated with ⁶⁸Ga³⁺ under controlled conditions of pH, temperature, and time to form the stable ⁶⁸Ga-OncoFAP radiopharmaceutical. The process can be performed manually or using automated synthesis modules, with the latter offering higher reproducibility for clinical applications.

Quantitative Data Summary

The efficiency and quality of the ⁶⁸Ga-OncoFAP radiolabeling are assessed by several parameters, including Radiochemical Yield (RCY), Radiochemical Purity (RCP), and Molar Activity. The tables below summarize these parameters under different experimental conditions for various this compound conjugates.

Table 1: Automated Radiosynthesis of ⁶⁸Ga-OncoFAP Derivatives

| This compound Derivative | Precursor Amount (µg) | Reaction Time (min) | Reaction pH | Radiochemical Yield (RCY) (%) | Radiochemical Purity (RCP) (%) | Molar Activity (GBq/µmol) |

| [⁶⁸Ga]Ga-DOTAGA-OncoFAP | 15-25 | 5 | 4.2 | 78-83 | >99.5 | 20-30 |

| [⁶⁸Ga]Ga-NODAGA-OncoFAP | 15-25 | 5 | 4.2 | 82-85 | >99.5 | 20-30 |

| [⁶⁸Ga]Ga-NOTA-OncoFAP | 15-25 | 5 | 4.2 | 78-83 | >99.5 | 20-30 |

Table 2: Kit-Based Preparation of ⁶⁸Ga-OncoFAP Derivatives

| This compound Derivative | Precursor Amount (µg) | Reaction Time (min) | Reaction Temperature (°C) | Reaction pH | Radiochemical Purity (RCP) (%) | Notes |

| [⁶⁸Ga]Ga-NODAGA-OncoFAP | 40 | 10 | 95 | 3.2 | >98.5 | Formate buffer used to reduce colloidal gallium impurity. |

| [⁶⁸Ga]Ga-DOTAGA-OncoFAP | 40 | 10 | 95 | 3.2 | >98.5 | Use of acetate buffer at pH 4.2 resulted in lower RCP (88 ± 2.4%). |

Table 3: Automated Radiosynthesis of a Related FAP Ligand ([⁶⁸Ga]Ga-FAP-2286) for Comparison

| Precursor Amount (µg) | Heating Time (min) | Buffer | Radiochemical Yield (RCY) (%) | Radiochemical Purity (RCP) (%) |

| 25 (manual) | 4 | 0.1 M Sodium Acetate with Methionine | Not Reported | >98 |

| 50 (automated) | 9 | 0.1 M Sodium Acetate with Methionine | 59.85 ± 3.73 | >94 |

Experimental Protocols

Protocol 1: Automated Radiolabeling of this compound Derivatives

This protocol is based on an automated synthesis module (e.g., FASTlab 2) and is suitable for reproducible production of ⁶⁸Ga-OncoFAP for clinical use.

Materials:

-

This compound-DOTAGA, this compound-NODAGA, or this compound-NOTA precursor (15-25 µg)

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for elution

-

Sodium acetate buffer (e.g., 0.7M)

-

Sterile water for injection (WFI)

-

Solid Phase Extraction (SPE) cartridge for purification

-

Ethanol for elution from SPE cartridge

-

0.9% NaCl for final formulation

-

Automated synthesis module and dedicated cassette

Procedure:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain the ⁶⁸Ga³⁺ eluate.

-

The automated module transfers the ⁶⁸Ga³⁺ eluate to the reaction vessel.

-

The precursor solution (15-25 µg of this compound-derivative) and sodium acetate buffer are added to the reaction vessel to achieve a pH of approximately 4.2.

-

The reaction mixture is heated to 95°C for 5-10 minutes.

-

After incubation, the mixture is passed through an SPE cartridge to retain the ⁶⁸Ga-OncoFAP.

-

The cartridge is washed with WFI to remove unreacted ⁶⁸Ga³⁺ and impurities.

-

The final product, ⁶⁸Ga-OncoFAP, is eluted from the cartridge with ethanol.

-

The ethanolic solution is then formulated with 0.9% NaCl for injection.

-

Perform quality control tests, including RCP determination by radio-HPLC or radio-TLC.

Protocol 2: Kit-Based Radiolabeling of this compound-NODAGA

This protocol describes a simplified, kit-based approach suitable for radiopharmacies.

Materials:

-

This compound-NODAGA kit containing 40 µg of precursor.

-

⁶⁸Ge/⁶⁸Ga generator eluate in 0.1 M HCl.

-

Formate buffer to adjust pH to 3.2.

-

Heating block or water bath at 95°C.

-

Quality control supplies (radio-TLC or radio-HPLC).

Procedure:

-

Add the ⁶⁸Ga³⁺ eluate to the vial containing the this compound-NODAGA precursor.

-

Add formate buffer to adjust the pH of the reaction mixture to 3.2.

-

Gently mix the contents of the vial.

-

Incubate the reaction vial at 95°C for 10 minutes.

-

Allow the vial to cool to room temperature.

-

Perform quality control to determine the radiochemical purity. The use of formate buffer at a lower pH is crucial to minimize the formation of colloidal ⁶⁸Ga, ensuring high RCP.

Visualizations

This compound Radiolabeling and Purification Workflow

Caption: Workflow for ⁶⁸Ga-OncoFAP radiosynthesis.

FAP-Targeted Radiopharmaceutical Signaling Pathway